Diazipine
Overview
Description
Diazipine is a seven-membered heterocyclic compound containing two nitrogen atoms. It is a structural motif found in various biologically active compounds and pharmaceutical agents. The compound exists in different isomeric forms, including 1,2-diazepine, 1,3-diazepine, and 1,4-diazepine. Benzodiazepines, a well-known class of medications, contain a 1,4-diazepine ring in their structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazipine and its derivatives can be achieved through several methods. One common approach involves the cyclocondensation of ortho-amino benzophenone with haloacetyl halide to form an amide intermediate, which then undergoes cyclization to produce the this compound ring . Another method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation, yielding benzo[b][1,4]diazepines under mild reaction conditions .
Industrial Production Methods
In industrial settings, the continuous flow synthesis of this compound derivatives has gained popularity due to its efficiency and scalability. For example, the flow synthesis of diazepam involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by intramolecular cyclization in the presence of ammonia . This method allows for the production of large quantities of this compound derivatives with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diazipine and its derivatives undergo various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of this compound derivatives with different properties and applications .
Scientific Research Applications
Diazipine and its derivatives have numerous applications in scientific research, including:
Chemistry: this compound derivatives are used as building blocks in the synthesis of complex organic molecules.
Biology: These compounds are studied for their interactions with biological macromolecules and their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of diazipine derivatives, particularly benzodiazepines, involves the enhancement of gamma-aminobutyric acid (GABA) activity at the GABA A receptor. This interaction increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This mechanism underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Chlordiazepoxide: Another benzodiazepine used for anxiety and alcohol withdrawal.
Oxazepam: A benzodiazepine with sedative and hypnotic effects.
Uniqueness of Diazipine
This compound’s unique structure, with two nitrogen atoms in a seven-membered ring, allows for a wide range of chemical modifications and functionalizations. This versatility makes this compound and its derivatives valuable in various fields, from medicinal chemistry to materials science .
Properties
IUPAC Name |
3-O-ethyl 5-O-[2-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]ethyl] 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F6N4O5/c1-4-43-25(41)21-15(2)37-16(3)22(23(21)19-7-5-6-8-20(19)28(30,31)32)26(42)44-14-13-36-24(40)17-9-11-18(12-10-17)27(38-39-27)29(33,34)35/h5-12,23,37H,4,13-14H2,1-3H3,(H,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCYVIILYJAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F6N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928967 | |
Record name | Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135330-18-6 | |
Record name | Diazipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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